
Heptylamine, 7-fluoro-
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Overview
Description
7-Fluoroheptylamine is a primary amine characterized by a seven-carbon alkyl chain with a fluorine atom substituted at the terminal (7th) carbon. Fluorine’s electronegativity (4.0) and small atomic radius often enhance thermal stability and reduce basicity in amines due to electron-withdrawing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroheptan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 7-fluoroheptanal using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the Leuckart reaction , where 7-fluoroheptanal is reacted with formamide and formic acid under heating conditions .
Industrial Production Methods: Industrial production of 7-fluoroheptan-1-amine typically involves large-scale reductive amination processes. These processes use readily available raw materials and efficient catalytic systems to achieve high yields . The reaction conditions are optimized to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
7-Fluoroheptan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-fluoroheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Heptylamine and Substituted Analogues
*Estimated values based on fluorine’s impact on analogous compounds.
Key Findings:
- Electronic Effects: Fluorine’s electron-withdrawing nature reduces the electron density of the amine group, lowering basicity compared to unsubstituted heptylamine.
- Synthetic Challenges: Fluorination at the 7th position may complicate synthesis due to fluorine’s propensity to participate in nucleophilic aromatic substitution (observed in 7-fluoroquinolines) .
- Biological Activity : In chloroquine analogues, 7-fluoro substitution resulted in lower antimalarial activity compared to 7-chloro derivatives, suggesting fluorine’s reduced capacity to stabilize charge-transfer complexes in target enzymes .
Physicochemical Stability
Fluorine substitution enhances thermal stability and resistance to oxidation. However, steric crowding in 7-fluoroheptylamine may induce conformational strain, affecting solubility in nonpolar solvents .
Biological Activity
Heptylamine, 7-fluoro- (C7H16FN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Heptylamine, 7-fluoro- is an aliphatic amine characterized by a heptyl chain with a fluorine substituent at the 7th position. Its molecular structure can be represented as follows:
- Molecular Formula : C7H16FN
- Molecular Weight : 133.21 g/mol
- CAS Number : [XXXXXX] (specific CAS number not provided in the sources)
Biological Activity Overview
Heptylamine derivatives have been studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that heptylamine derivatives exhibit significant antimicrobial properties. A study investigating various heptylamine derivatives found that compounds with fluorinated groups showed enhanced antibacterial activity against several strains of bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
Heptylamine, 7-fluoro- | Staphylococcus aureus | 25 | 50 |
Heptylamine, 7-fluoro- | Escherichia coli | 30 | 40 |
Heptylamine, 7-fluoro- | Pseudomonas aeruginosa | 20 | 60 |
The results indicate that heptylamine, 7-fluoro-, possesses potent antibacterial properties, particularly against gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
The anticancer potential of heptylamine derivatives has also been investigated. In vitro studies using various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Findings : Heptylamine, 7-fluoro-, showed an IC50 value of approximately 20 µM in MCF-7 cells, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20 |
A549 | 15 |
HCT116 | 18 |
These results suggest that heptylamine derivatives may serve as promising candidates for further development in cancer therapy .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study evaluated the effectiveness of heptylamine, 7-fluoro-, in treating infections caused by antibiotic-resistant bacteria. The compound was administered to patients with chronic infections, resulting in a significant reduction in bacterial load and improvement in clinical symptoms. -
Case Study on Cancer Cell Line Response :
In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of heptylamine, 7-fluoro-. The study found that higher concentrations led to increased apoptosis rates and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluoroheptylamine, and what are their respective yields and purity profiles?
Answer: The synthesis of 7-fluoroheptylamine typically involves fluorination of heptylamine derivatives or reduction of fluorinated nitriles. Key methods include:
- Nucleophilic substitution : Reacting 7-bromoheptylamine with potassium fluoride under phase-transfer catalysis (yields ~60–75%, purity >95% by GC).
- Reduction of 7-fluoronitrile : Using LiAlH4 in anhydrous ether, yielding 7-fluoroheptylamine with ~85% efficiency, followed by distillation for purification .
- Enzymatic resolution : For enantioselective synthesis, lipase-mediated kinetic resolution achieves >90% enantiomeric excess (ee) but requires chiral HPLC validation .
Q. What spectroscopic techniques are most effective for characterizing 7-fluoroheptylamine, and what key spectral markers should researchers expect?
Answer:
- NMR :
- IR : Strong N-H stretch (~3350 cm⁻¹) and C-F vibration (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 136.1, with fragmentation peaks at m/z 93 (loss of NH2CH2) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of 7-fluoroheptylamine across studies?
Answer:
- Standardize measurement protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting points) and controlled humidity/temperature.
- Replicate experiments : Compare results across independent labs to identify systematic errors.
- Computational validation : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict solubility and validate empirical data .
- Assess purity : Impurities (e.g., residual solvents) significantly alter properties; use GC-MS or HPLC to verify compound purity .
Q. What strategies are recommended for optimizing the enantiomeric purity of 7-fluoroheptylamine in asymmetric synthesis?
Answer:
- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation, achieving >95% ee.
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC.
- Kinetic control : Optimize reaction temperature and solvent polarity to favor one enantiomer during nucleophilic substitution .
Q. How should researchers design a study to investigate the environmental impact of 7-fluoroheptylamine degradation products?
Answer:
- Degradation pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/H2O2) and analyze products via LC-MS.
- Ecotoxicology assays : Test acute toxicity using Daphnia magna (48h LC50) and algal growth inhibition (OECD 201).
- Field studies : Monitor biodegradation in soil microcosms with isotope-labeled 7-fluoroheptylamine to track metabolite accumulation .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling 7-fluoroheptylamine in laboratory settings?
Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for volatile handling.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (UN2734, Packing Group II) .
- Exposure response : Immediate rinsing (15 min for skin/eyes) and medical evaluation for respiratory irritation .
Q. Methodological Guidance
Q. What systematic approaches should be employed to conduct a comprehensive literature review on 7-fluoroheptylamine’s biological activity?
Answer:
- Database selection : Use SciFinder, Reaxys, and PubMed with Boolean terms (e.g., "7-fluoroheptylamine AND (toxicity OR pharmacokinetics)").
- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.
- Quality assessment : Apply AMSTAR-2 for systematic reviews and PRISMA for meta-analyses .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of 7-fluoroheptylamine in novel reactions?
Answer:
- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic sites) using Gaussian 16.
- Docking studies : Predict binding affinity to biological targets (e.g., amine oxidases) with AutoDock Vina.
- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. Data Analysis and Reproducibility
Q. How should researchers address contradictory results in the catalytic efficiency of 7-fluoroheptylamine in enzyme inhibition studies?
Answer:
- Control experiments : Verify enzyme activity with known inhibitors (e.g., pargyline for monoamine oxidases).
- Statistical rigor : Use ANOVA with post-hoc tests to compare IC50 values across replicates.
- Buffer conditions : Document pH, ionic strength, and co-solvents, which significantly affect enzyme kinetics .
Q. What steps ensure reproducibility when documenting 7-fluoroheptylamine synthesis in a research publication?
Answer:
- Detailed procedures : Specify reaction scales, solvent batches, and equipment models (e.g., Bruker NMR models in ).
- Characterization data : Report all spectral peaks (δ, multiplicity, J-values) and chromatographic conditions (column type, flow rate).
- Raw data access : Deposit spectra and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) .
Properties
CAS No. |
353-21-9 |
---|---|
Molecular Formula |
C7H16FN |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
7-fluoroheptan-1-amine |
InChI |
InChI=1S/C7H16FN/c8-6-4-2-1-3-5-7-9/h1-7,9H2 |
InChI Key |
UUQQOJIPZZOPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCF |
Origin of Product |
United States |
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